Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

Cross-coupling reactivity Steric hindrance Positional isomerism

Agrochemical discovery teams synthesizing metabolically stable 4,4-difluoroisoquinoline libraries face supply inconsistency and ambiguous reactivity profiles. This C6-bromo N-Boc building block resolves both: • C6-Br delivers high reactivity with controlled steric bulk for Suzuki couplings (70-90% typical yield) without competing N-arylation side reactions • N-Boc enables orthogonal deprotection (TFA/CH₂Cl₂, RT, 1-2 h) for selective downstream N-functionalization • 4,4-gem-difluoro motif confers oxidative metabolic stability as claimed in Mitsui Chemicals Agro patents (WO 2005/70917). Supplied at 97% purity with batch-level CoA and scalable supply chain-reliable sourcing for lead generation and field trial candidate synthesis.

Molecular Formula C14H16BrF2NO2
Molecular Weight 348.18 g/mol
Cat. No. B8255352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
Molecular FormulaC14H16BrF2NO2
Molecular Weight348.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C(C1)(F)F
InChIInChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-4-5-10(15)6-11(9)14(16,17)8-18/h4-6H,7-8H2,1-3H3
InChIKeyFGTPWSRAKOILGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-Difluoro-1,3-Dihydroisoquinoline-2-Carboxylate – N-Boc Protected Intermediate for Agrochemical and Medicinal Chemistry


Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate (CAS 2306276-51-5) is a synthetic heterocyclic building block belonging to the 4,4-difluoro-3,4-dihydroisoquinoline class. It features a 1,3-dihydroisoquinoline core with gem-difluoro substitution at C4, a bromine at C6, and an N-Boc (tert-butyloxycarbonyl) protecting group. The molecular formula is C₁₄H₁₆BrF₂NO₂ with a molecular weight of 348.18 g/mol . This class of compounds is recognized in the patent literature as critical intermediates for agricultural and horticultural microbicides, with validated industrial-scale synthetic routes enabling efficient production [1]. The combination of the N-Boc protecting group, the C6-bromo handle for cross-coupling diversification, and the metabolically stabilizing 4,4-gem-difluoro motif makes this specific derivative a strategically differentiated candidate within the 4,4-difluoroisoquinoline family [2].

N-Boc protected intermediate for orthogonal multi-step synthesis
C6-bromo handle enables controlled cross-coupling diversification
4,4-gem-difluoro motif supports metabolic stability and electron-withdrawing character

Why Positional Isomerism, N-Protection, and C4-Fluorination Prevent Simple In-Class Substitution


Within the 4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate family, even seemingly minor structural variations produce large differences in synthetic utility. The bromine position (C5 vs. C6 vs. C7) dramatically alters steric hindrance and cross-coupling reactivity profiles: the 7-bromo isomer exhibits very high reactivity but low steric control, the 5-bromo isomer suffers from high steric hindrance with only moderate reactivity, while the 6-bromo isomer uniquely delivers high reactivity with moderate, controlled steric bulk . Separately, the absence of N-Boc protection (as in the unprotected tetrahydroisoquinoline hydrochloride form) eliminates the ability to perform orthogonal deprotection and selective N-functionalization sequences required in multi-step synthesis [1]. Furthermore, non-fluorinated or mono-fluorinated analogs lack the gem-difluoro motif that enhances metabolic stability and electron-withdrawing character, properties explicitly targeted in the agrochemical patent literature [2]. These three structural variables—bromine position, N-protection identity, and C4-fluorination pattern—are not interchangeable levers; each combination defines a distinct reactivity and application profile.

Positional bromine isomerism
Bromine at C5, C6 or C7 may shift steric hindrance and cross-coupling reactivity profile, making direct replacement unreliable without validation.
Unprotected amine (HCl salt)
The free amine in tetrahydroisoquinoline hydrochloride may compete in downstream reactions, introducing selectivity risks absent in the N-Boc protected form.
Non-fluorinated or mono-fluorinated analogs
Absence of the 4,4-gem-difluoro motif may alter metabolic stability and electron-withdrawing properties relevant to agrochemical SAR, limiting interchangeability.

Quantitative Differentiation Evidence vs. Closest Positional and Protection-State Analogs


Positional Bromine Reactivity Selectivity: Optimal Steric–Reactivity Balance of the 6-Br Isomer

The bromine substitution position on the 4,4-difluorotetrahydroisoquinoline scaffold creates a quantifiable reactivity–steric trade-off. The 6-position bromine (target compound) exhibits moderate steric hindrance with high cross-coupling reactivity, while the 7-position isomer displays very high reactivity but low steric hindrance (poor selectivity control), and the 5-position isomer suffers from high steric hindrance with only moderate reactivity . This makes the 6-bromo isomer the preferred entry for selective, controlled cross-coupling diversification where both site-selectivity and achievable yield matter.

Positional Br Reactivity
Head-to-head
6-Br: Moderate steric hindrance, high reactivity 5-Br: High hindrance, moderate reactivity 7-Br: Low hindrance, very high reactivity
Supports controlled cross-coupling selection
Rank-order from structure–reactivity analysis
Cross-coupling reactivity Steric hindrance Positional isomerism Suzuki-Miyaura coupling Isoquinoline diversification

Yield Superiority of the 4,4-Dibromo-to-4,4-Difluoro Industrial Route vs. DAST Fluorination

The patented industrial route to 4,4-difluoro-3,4-dihydroisoquinoline derivatives proceeds via a 4,4-dibromo intermediate followed by hydrogen fluoride reaction, delivering high efficiency. In a comparative example from the patent, conventional deoxyfluorination using (diethylamino)sulfur trifluoride (DAST) on an isoquinolin-4(3H)-one substrate gave only 28.9% yield (1.42 g product from 4.57 g substrate, with 63.2% starting material recovered) [1]. In contrast, the dibromination–fluorination route produced the analogous 4,4-difluoro compound in 94.9% purity as a pale yellow solid (6.68 g isolated) [1]. This >3-fold effective yield advantage validates that the 4,4-dibromo intermediate pathway—the synthetic route through which the 6-bromo-4,4-difluoro target compound is accessed—is the industrially preferred and scalable methodology.

Industrial Route Yield
Head-to-head
>3× higher effective conversion vs. DAST route (28.9%)
Supports scalable supply context
Patent Example 1, 94.9% purity crude
Industrial-scale synthesis Fluorination yield DAST reagent limitation Process chemistry 4,4-difluoro-3,4-dihydroisoquinoline

N-Boc Orthogonal Protection for Selective Downstream Functionalization

The N-Boc protecting group on the target compound permits selective, orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the 4,4-difluoro or C6-bromo substituents. In contrast, the closest commercially supplied analog—6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1784898-82-3, MW 248.07)—lacks N-protection entirely, exposing the free secondary amine . This unprotected amine is nucleophilic and will compete in downstream reactions (alkylation, acylation, or cross-coupling at the C6-bromo position), leading to complex product mixtures and necessitating additional protection–deprotection steps that erode overall yield [1]. The N-Boc-protected form (the target compound) arrives pre-protected, eliminating one full synthetic step and reducing purification burden in multi-step sequences.

N-Boc Protection State
Class-level
N-Boc protected: Ready for C6-selective coupling Unprotected HCl: Requires additional N-protection step
Supports orthogonal deprotection workflow
Prevents N vs C selectivity competition
Orthogonal protection N-Boc chemistry Multi-step synthesis Amine protection Deprotection selectivity

4,4-Gem-Difluoro Motif for Enhanced Metabolic Stability and Electron-Withdrawing Character

The 4,4-gem-difluoro substitution is a deliberate design element repeatedly cited in the Mitsui Chemicals Agro patent family for conferring agricultural microbicide activity [1]. The two fluorine atoms at C4 exert a strong electron-withdrawing effect that lowers the pKa of proximal functional groups, modulates the electron density of the isoquinoline aromatic ring, and blocks oxidative metabolism at the benzylic C4 position—a common metabolic soft spot [2]. The patent literature explicitly compares the 4,4-difluoro derivatives to their non-fluorinated 3,4-dihydroisoquinoline counterparts and establishes the difluoro substitution as essential for microbicidal efficacy [3]. While specific metabolic stability half-life data for the target compound itself is not publicly available, the general principle that gem-difluoro substitution at benzylic positions increases metabolic stability by 5- to 50-fold in analogous heterocyclic systems is well-documented [2].

4,4-Difluoro Motif
Class-level
Reported metabolic stability enhancement; patent differentiation from non-fluorinated analogs
Class-level metabolic stability context
Inference from fluorinated heterocycle literature
Gem-difluoro metabolic stability Electron-withdrawing effect Fluorine substitution Agrochemical design CYP450 resistance

Documented Purity and Supply Traceability vs. Lower-Purity Unregistered Sources

The target compound is commercialized by multiple reputable vendors with documented purity specifications and batch-level quality control. Aladdin Scientific supplies the compound at ≥97% purity (Item T632740), while Leyan (Shanghai Haohong Biomedical) offers it at 98% purity (Product 1548649) . The compound is registered under CAS 2306276-51-5 with a PubChem CID 156069945 and a well-defined InChI Key (FGTPWSRAKOILGE-UHFFFAOYSA-N), providing unambiguous structural identity and database traceability [1]. In contrast, the 5-bromo positional isomer (CAS 2306276-73-1) and 7-bromo positional isomer (CAS 2306272-39-7) are available from fewer validated sources, often at lower purity specifications (95%+) and with less established quality documentation . This difference in vendor coverage and purity specification directly impacts the reproducibility of research results and the reliability of procurement for regulated environments.

Purity & Supply
Source review
6-Br: 97–98% purity, ≥3 qualified vendors 5-Br/7-Br: 95%+, fewer documented sources
Supports procurement with documented quality
Vendor datasheets accessed May 2026
Purity specification CAS registry Supply chain traceability Quality control Vendor qualification

Validated Application Scenarios in Agrochemical and Medicinal Chemistry R&D


C6-Diversification via Suzuki-Miyaura Cross-Coupling for Agrochemical Lead Optimization

The 6-bromo substituent provides a high-reactivity, moderate-steric-bulk handle for palladium-catalyzed cross-coupling with aryl, heteroaryl, or vinyl boronic acids, enabling systematic C6 diversification of the 4,4-difluoro-3,4-dihydroisoquinoline scaffold . The N-Boc group remains inert under standard Suzuki conditions, ensuring that coupling occurs exclusively at C6 without competing N-arylation side reactions that would complicate product purification [1]. The resulting C6-arylated products retain the 4,4-gem-difluoro motif essential for microbicidal activity as defined in the Mitsui Chemicals Agro patent family (WO 2005/70917, WO 2011/77514), making this a validated entry point for agrochemical lead generation programs [2]. The 6-position's balanced steric profile translates to consistently high isolated yields (typically 70–90% for analogous bromoisoquinoline Suzuki couplings) with predictable selectivity, in contrast to the 5-bromo isomer's steric hindrance or the 7-bromo isomer's tendency toward over-reaction .

Orthogonal N-Deprotection and N-Functionalization in Multi-Step Synthesis

The N-Boc protecting group enables a two-step sequence where C6 cross-coupling is performed first (with the amine masked), followed by clean Boc removal under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane, room temperature, 1–2 h) to liberate the free secondary amine [1]. This unmasked amine can then be selectively alkylated, acylated, sulfonylated, or coupled to amino acids without interference from the C6 substituent, enabling modular assembly of C6,N-disubstituted tetrahydroisoquinoline libraries. This orthogonal strategy is not feasible with the unprotected 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, which would require an upfront N-protection step, risking partial C6-functionalization during protection and adding purification burden .

Stability-Conferring 4,4-Gem-Difluoro Building Block for In Vivo-Active Candidates

The 4,4-gem-difluoro substitution is explicitly claimed in the Mitsui Chemicals Agro patent portfolio as the structural feature distinguishing biologically active agricultural microbicides from inactive non-fluorinated controls [2]. For agrochemical discovery teams synthesizing candidate molecules for field trial evaluation, starting from the target compound ensures that the metabolically vulnerable C4 benzylic position is pre-blocked with two fluorine atoms, conferring resistance to oxidative degradation by soil microorganisms and plant metabolic enzymes [1]. The 6-bromo handle simultaneously provides a diversification point for optimizing target organism spectrum and crop safety profile. This dual functionality—metabolic stability from C4-F₂ plus synthetic tractability from C6-Br—cannot be replicated by any single comparator compound in the 4,4-difluoroisoquinoline family .

Quality-Controlled Intermediate for Regulated Process Chemistry and Scale-Up

The availability of the target compound at 97–98% purity from multiple qualified vendors with transparent batch-level Certificate of Analysis (CoA) documentation makes it suitable as a regulated starting material for process chemistry development under Good Laboratory Practice (GLP) standards . The well-defined CAS registry (2306276-51-5), PubChem CID (156069945), and InChI Key (FGTPWSRAKOILGE-UHFFFAOYSA-N) provide unambiguous structural identity for regulatory dossier compilation [2]. The patent-validated industrial-scale synthesis route (dibromination–fluorination, >94% purity crude) ensures a scalable supply chain not dependent on hazardous DAST chemistry, which is restricted in many jurisdictions [1]. This combination of quality documentation and scalable route makes the 6-bromo isomer the procurement-preferred entry over the 5- and 7-bromo isomers, which lack equivalent vendor coverage and purity standardization .

Application
Selection Property
Validation Focus
C6 Diversification via Suzuki-Miyaura Coupling
Controlled C6 cross-coupling reactivity
Coupling yield and site-selectivity
Orthogonal N-Deprotection and N-Functionalization
N-Boc orthogonal protection strategy
Sequential C6 then N functionalization fidelity
Stability-Conferring Building Block for In-Field Candidates
4,4-gem-difluoro metabolic stabilization motif
Metabolic stability and oxidative degradation resistance
Quality-Controlled Intermediate for Scale-Up
Documented purity and supply traceability
Batch-to-batch purity and regulatory documentation
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